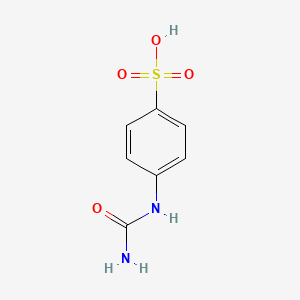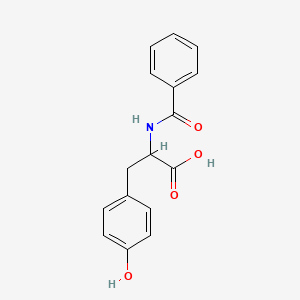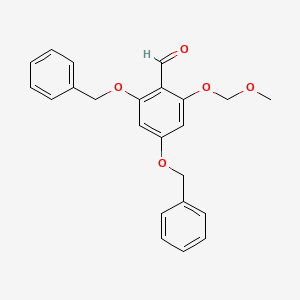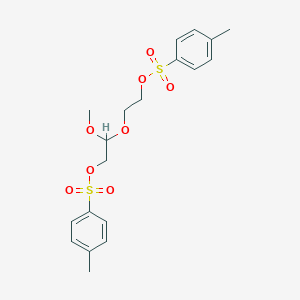
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a methoxy group, a tosyloxy group, and a benzenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of (S)-2-methoxyethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate (S)-2-methoxy-2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate. The intermediate is then reacted with another equivalent of p-toluenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted ethers or thioethers.
Reduction Reactions: Products include sulfides.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Applications De Recherche Scientifique
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential use in drug development and as a prodrug.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its interaction with nucleophiles. The tosyloxy group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonate group, which stabilizes the transition state during the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Methoxy-2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- (S)-2-Methoxy-2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate
- (S)-2-Methoxy-2-(2-bromoethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of the tosyloxy group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of various substrates.
Propriétés
Formule moléculaire |
C19H24O8S2 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
2-[1-methoxy-2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H24O8S2/c1-15-4-8-17(9-5-15)28(20,21)26-13-12-25-19(24-3)14-27-29(22,23)18-10-6-16(2)7-11-18/h4-11,19H,12-14H2,1-3H3 |
Clé InChI |
XOFIBYLQFDNQQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(COS(=O)(=O)C2=CC=C(C=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
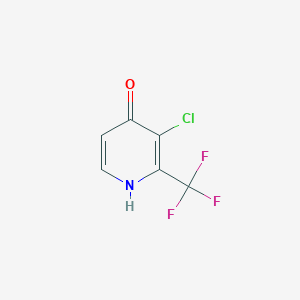

![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)
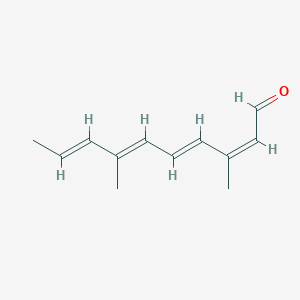
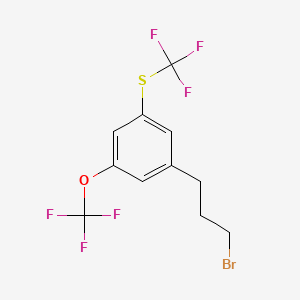

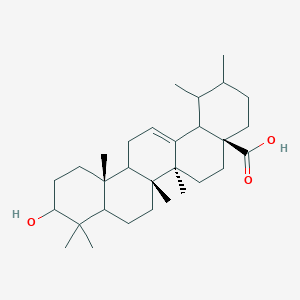
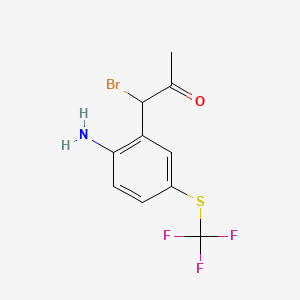
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)

